molecular formula C9H12N2O2 B11911491 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

カタログ番号: B11911491
分子量: 180.20 g/mol
InChIキー: ZNZDCMKSVKLRRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a synthetic analogue based on the 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione scaffold . The quinazoline-2,4-dione core is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities . While specific biological data for this methyl-substituted derivative is limited in the public domain, the structural motif is extensively researched for its potential as an antimicrobial agent . Furthermore, quinazoline-dione derivatives have been identified as fluoroquinolone-like inhibitors, showing promise in targeting bacterial gyrase and topoisomerase IV to combat resistant bacterial strains . This compound serves as a valuable building block for researchers in organic synthesis and medicinal chemistry, enabling the exploration of novel biologically active molecules and the development of new therapeutic agents. It is also a key intermediate for further functionalization at the N1 and N3 positions to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

特性

分子式

C9H12N2O2

分子量

180.20 g/mol

IUPAC名

6-methyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h5H,2-4H2,1H3,(H2,10,11,12,13)

InChIキー

ZNZDCMKSVKLRRV-UHFFFAOYSA-N

正規SMILES

CC1CCC2=C(C1)C(=O)NC(=O)N2

製品の起源

United States

準備方法

Urea-Mediated Cyclization

A principal route to 6-Me-THQD involves cyclocondensation between methyl-substituted cyclohexane-1,3-dione derivatives and urea or thiourea. Source describes a protocol where 6-methylcyclohexane-1,3-dione reacts with urea in aqueous acetic acid (pH 5–6) at 85–95°C for 1–3 hours, yielding 6-Me-THQD after cooling and filtration. This method leverages acid catalysis to promote cyclization, with the methyl group introduced via the starting dione. Typical yields range from 65–78%, contingent on pH control and purity of the dione precursor.

Ethyl Anthranilate-Based Synthesis

Source reports an alternative approach using ethyl anthranilate and methylated pyridine derivatives. Heating 2-amino-4-methylpyridine with ethyl anthranilate in dimethylformamide (DMF) at 120°C for 20 hours induces cyclocondensation, forming 6-Me-THQD in 51% yield. The methyl group originates from the pyridine substrate, and the reaction proceeds via intermediate ureide formation followed by intramolecular cyclization. This method’s efficiency is sensitive to electronic effects; electron-withdrawing groups on the pyridine ring reduce cyclization rates.

Multi-Step Synthetic Routes

Dibenzylamine Protection and Deprotection

A sophisticated route from Source involves sequential protection, chlorination, and coupling steps. Beginning with N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine, the protocol proceeds through:

  • Ring-opening aminolysis to install the dibenzylamine moiety.

  • Chlorination using phosphorus oxychloride (POCl₃) to form 2,4-dichloro intermediates.

  • Suzuki coupling with methyl-substituted boronic acids to introduce the 6-methyl group.
    Final deprotection via hydrogenolysis yields 6-Me-THQD with an overall yield of 32–40%. This method, while laborious, ensures precise regiochemical control.

Reductive Amination Followed by Cyclization

Source outlines a two-step process:

  • Reductive amination of 4-methylcyclohexanone with ammonium acetate and sodium cyanoborohydride.

  • Cyclization with ethyl chloroformate in tetrahydrofuran (THF) under reflux.
    This route achieves moderate yields (45–55%) but offers scalability for industrial applications.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming 6-Me-THQD ’s structure. Source documents key spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, NH), 3.67 (d, J = 14.2 Hz, 2H), 2.76–2.22 (m, 4H), 1.64 (qd, J = 12.1, 5.6 Hz, 1H), 1.20 (s, 3H, CH₃).

  • ¹³C NMR identifies carbonyl carbons at δ 165.2 and 158.7 ppm, corroborating the dione motif.

X-Ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) from Source resolves 6-Me-THQD ’s planar quinazoline ring with a boat conformation in the tetrahydro region. The methyl group at C6 exhibits minimal steric hindrance, favoring stable crystal packing.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages
Urea-mediatedCyclohexane-1,3-dione, ureaAcetic acid, 85–95°C, 1–3 h65–78%Simplicity, low cost
Ethyl anthranilateEthyl anthranilate, 2-amino-4-methylpyridineDMF, 120°C, 20 h51%Modular substrate variation
Multi-stepDibenzylamine derivativesPOCl₃, Suzuki coupling, H₂/Pd32–40%Regiochemical precision
Reductive amination4-Methylcyclohexanone, ammonium acetateNaBH₃CN, THF, reflux45–55%Scalability

Challenges and Optimization Opportunities

Byproduct Formation in Cyclocondensation

Source identifies urea intermediates (4a–b ) as byproducts when electron-deficient pyridines are used. Prolonged heating above 120°C degrades these intermediates, necessitating precise reaction monitoring.

Solvent and Catalyst Selection

DMF enhances cyclocondensation rates but complicates purification. Source substitutes DMF with toluene in later steps, improving isolated yields by 12–15%. Catalytic additives like p-toluenesulfonic acid (PTSA) may further accelerate ring closure.

化学反応の分析

反応の種類

6-メチル-5,6,7,8-テトラヒドロキナゾリン-2,4(1H,3H)-ジオンは、以下を含むさまざまな化学反応を起こす可能性があります。

    酸化: この化合物は、キナゾリン誘導体を形成するために酸化することができます。

    還元: 還元反応は、テトラヒドロキナゾリン誘導体を生成することができます。

    置換: 求電子置換反応と求核置換反応は、キナゾリン環にさまざまな官能基を導入することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

    還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤がしばしば使用されます。

    置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキナゾリン-2,4-ジオン誘導体が生成される場合があり、置換反応によってさまざまな官能化されたキナゾリン化合物が生成される可能性があります。

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives and evaluated their antiproliferative activity against various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The findings suggested that certain compounds demonstrated significant cytotoxic effects, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

Tetrahydroquinazoline derivatives have also been investigated for their antimicrobial activities. Compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural features of these compounds contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Poly(ADP-ribose) Polymerase Inhibition

Another noteworthy application is the role of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for tumors with DNA repair deficiencies. The ability of this compound to inhibit PARP suggests it could enhance the efficacy of DNA-damaging agents used in chemotherapy .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of tetrahydroquinazine derivatives and their biological activity is critical for drug design. SAR studies have shown that modifications at specific positions on the quinazoline ring can significantly influence the potency and selectivity of these compounds against various biological targets .

Case Studies

Several case studies illustrate the effectiveness of tetrahydroquinazoline derivatives in clinical settings:

  • Case Study 1 : A derivative was tested for its antiproliferative effects on human T-lymphocyte cells and demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents.
  • Case Study 2 : Another study focused on the synthesis of enantiopure forms of these compounds, revealing that stereochemistry plays a crucial role in their activity against cancer cell lines .

Summary of Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines; potential for drug development .
Antimicrobial PropertiesEffective against bacterial strains like Staphylococcus aureus and Escherichia coli .
PARP InhibitionPotential to enhance efficacy of DNA-damaging agents in cancer therapy .

作用機序

6-メチル-5,6,7,8-テトラヒドロキナゾリン-2,4(1H,3H)-ジオンの作用機序は、特定の分子標的との相互作用に関与しています。たとえば、特定の酵素を阻害したり、受容体に結合したりして、生体経路を調節する可能性があります。正確な経路と標的は、特定の用途と化合物の改変によって異なります。

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight Key Substituents logP Synthesis Yield
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione 35042-48-9 C₈H₁₀N₂O₂ 166.18 None ~0.85 37–77%
6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione 35042-48-9* C₉H₁₂N₂O₂ 180.20 6-methyl ~1.01 N/A
5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 64179-78-8 C₁₁H₁₆N₄O₂ 236.27 Pyrimido[4,5-d]pyrimidine core ~0.95 55% (MCRs)
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione 864291-33-8 C₉H₅F₃N₂O₂ 230.15 6-CF₃ ~2.20 N/A
Delocamten (Cardiac myosin inhibitor) N/A C₁₇H₁₆F₂N₄O₃ 386.34 Fluoro-phenyl, oxanyl ~2.50 N/A

*Note: CAS 35042-48-9 is shared with the non-methylated parent compound in some databases; structural verification is critical .

Physicochemical and Industrial Considerations

  • Lipophilicity : The 6-methyl group increases logP by ~0.16 compared to the parent compound, enhancing membrane permeability but reducing aqueous solubility .
  • Scalability: MCRs for pyrimido derivatives offer industrial advantages (e.g., one-pot synthesis, high atom economy) over stepwise quinazoline syntheses .

生物活性

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor, which plays a significant role in cancer therapy by interfering with DNA repair mechanisms in cancer cells.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a methyl group at the sixth position and two carbonyl groups at positions 2 and 4. This structural configuration is crucial for its biological activity.

Property Details
Molecular Formula C10_{10}H12_{12}N2_{2}O2_{2}
Molecular Weight 192.22 g/mol
IUPAC Name 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4-dione

As a PARP inhibitor, 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione disrupts the DNA repair process in cells deficient in homologous recombination repair pathways. This leads to the concept of synthetic lethality where cancer cells are selectively targeted while normal cells remain unaffected. The inhibition of PARP enhances the cytotoxic effects of various chemotherapeutic agents by preventing the repair of DNA damage induced by these drugs.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells when used in combination with other DNA-damaging agents .
  • Anti-inflammatory Effects : In addition to its anticancer properties, derivatives of tetrahydroquinazoline compounds have been noted for their anti-inflammatory actions in animal models .
  • Antioxidant Properties : The compound also demonstrates antioxidant activity by reducing oxidative stress markers in cellular systems .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione on A2780 ovarian cancer cells. The results indicated an IC50_{50} value significantly lower than that of standard chemotherapeutics when combined with other agents .
  • PARP Inhibition Mechanism : In vivo studies involving mouse models have shown that treatment with this compound leads to increased apoptosis rates in tumors treated with DNA-damaging agents compared to controls .

Comparative Analysis

To better understand the uniqueness of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione among similar compounds, a comparative analysis was conducted:

Compound Name Structural Features Unique Properties
5,6-Dihydroquinazolin-2(1H)-oneLacks methyl group; fewer hydrogen atomsExhibits different biological activities
4(3H)-QuinazolinoneContains only one carbonyl groupMore stable under certain conditions
QuinazolineBasic structure without tetrahydro modificationsBroader applications but less specificity

Q & A

Q. What are the common synthetic routes for 6-methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione and its derivatives?

The compound is typically synthesized via cyclization and alkylation reactions. For example, quinazoline-dione derivatives can be prepared by reacting anthranilic acid derivatives with appropriate alkylating agents under reflux conditions. Multi-step procedures involving chlorosulfonic acid or nucleophilic substitutions (e.g., with alcohols or amines) are also employed to introduce functional groups like bromo or sulfonyl moieties .

Example Synthesis Protocol :

  • Step 1: React 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid to form a sulfonyl intermediate .
  • Step 2: Perform nucleophilic substitution with amines or alcohols to generate derivatives .
  • Step 3: Purify via column chromatography (e.g., chloroform/methanol) .

Q. How is the structural integrity of 6-methyltetrahydroquinazoline-dione derivatives validated experimentally?

Structural characterization relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR assignments (e.g., using 2D experiments like COSY and HMBC) to confirm connectivity and functional groups .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., for nitro-substituted derivatives) .
  • Elemental Analysis : Verify purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What purification strategies are effective for isolating quinazoline-dione derivatives?

Common methods include:

  • Recrystallization : Use ethanol or methanol for high-purity solids .
  • Column Chromatography : Optimize solvent ratios (e.g., chloroform:methanol = 10:10 mL) to separate complex mixtures .
  • Filtration and Washing : Remove unreacted precursors using polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar quinazoline-dione derivatives?

Contradictions often arise from overlapping signals in NMR spectra. Solutions include:

  • 2D NMR Techniques : Use HSQC or NOESY to distinguish between isomers or tautomers .
  • Computational Modeling : Compare experimental 13C^{13}\text{C} shifts with density functional theory (DFT)-predicted values .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) that obscure signals .

Q. What methodologies optimize reaction yields for methyl-substituted quinazoline-dione derivatives?

Key factors include:

  • Catalyst Selection : Metal-free or palladium-based catalysts for regioselective substitutions .
  • Temperature Control : Reflux conditions (e.g., 5 hours at 80°C) to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Example Yield Data :

DerivativeYield (%)Melting Point (°C)
5a82290–292
5b73>300
5c64298–300

Q. How do researchers investigate the biological activity mechanisms of 6-methyltetrahydroquinazoline-dione derivatives?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Molecular Docking : Predict binding interactions with active sites (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., metabolic stability in rodent models) .

Q. What experimental approaches assess the stability of 6-methyltetrahydroquinazoline-dione under varying conditions?

  • Accelerated Stability Studies : Expose compounds to heat (40–60°C), humidity (75% RH), or UV light for 4–12 weeks .
  • HPLC Monitoring : Track degradation products over time .
  • pH-Dependent Solubility Tests : Use buffers (pH 1–10) to identify optimal storage conditions .

Q. How do in vitro and in vivo efficacy studies for quinazoline-dione derivatives differ in experimental design?

  • In Vitro : Use cell lines (e.g., HeLa or HEK293) to measure cytotoxicity (MTT assay) or receptor binding (radioligand assays) .
  • In Vivo : Administer derivatives to animal models (e.g., mice with xenografts) and monitor tumor growth inhibition or biomarker expression .
  • Dosage Considerations : Adjust for bioavailability differences (e.g., oral vs. intravenous routes) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。